

Nedocromil Sodium: Structural Architecture, Mechanism, and Analytical Profiling

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Compound of Interest

Compound Name:	2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid
CAS No.:	1509833-30-0
Cat. No.:	B2705376

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Executive Summary

Nedocromil sodium (CAS 69049-74-7) is a pyranoquinoline dicarboxylic acid derivative functioning as a mast cell stabilizer.[1][2][3][4] Unlike corticosteroids, it exhibits a non-steroidal anti-inflammatory profile by inhibiting the degranulation of sensitized mast cells, thereby preventing the release of histamine, leukotrienes (LTC₄), and prostaglandins (PGD₂).[5] This guide provides a rigorous technical analysis of its chemical structure, physicochemical properties, synthesis pathways, and validated analytical protocols for researchers in drug development and quality control.

Chemical Identity & Structural Architecture

Nedocromil sodium is the disodium salt of nedocromil. Its molecular architecture features a tricyclic pyrano[3,2-g]quinoline backbone, which confers rigidity and planar geometry essential for its interaction with chloride channel domains on the cell membrane.[1]

Parameter	Technical Detail
Common Name	Nedocromil Sodium
CAS Number (Salt)	69049-74-7
CAS Number (Free Acid)	69049-73-6
IUPAC Name	Disodium 9-ethyl-6,9-dihydro-4,6-dioxo-10-propyl-4H-pyrano[3,2-g]quinoline-2,8-dicarboxylate
Molecular Formula	C ₁₉ H ₁₅ NNa ₂ O ₇
Molecular Weight	415.3 g/mol
Appearance	Yellow powder
Chirality	Achiral (Planar aromatic system)

Structural Visualization

The structure consists of a central pyridine ring fused to a pyrone ring and a benzene ring, substituted with ethyl and propyl chains to modulate lipophilicity. The two carboxylate groups form the sodium salt, significantly enhancing aqueous solubility compared to the free acid.

Physicochemical Profile

Understanding the solid-state properties is critical for formulation, particularly for ophthalmic and inhalation delivery systems where particle size and hydration state influence bioavailability.

[1]

Solubility & Stability[2][4][8][9]

- Aqueous Solubility: ~20 mg/mL (Clear solution).[1][6]
- Organic Solvents: Soluble in DMSO (20 mg/mL) and Ethanol (30 mg/mL); practically insoluble in non-polar solvents.[1]
- Hygroscopicity: The compound exists in multiple hydrated forms:[7]

- Heptahemihydrate: Stable at >80% RH.[1][7]
- Trihydrate: Stable between 6.4% and 79.5% RH (Most common commercial form).[1]
- Monohydrate: Stable at <6.4% RH.[1]
- Thermal Properties: The trihydrate dehydrates to an anhydrate >150°C, which is unstable and rapidly rehydrates under ambient conditions.[7]

Pharmacological Mechanism

Nedocromil sodium operates via a dual-mechanism: blocking chloride ion flux and inhibiting specific signal transduction pathways in inflammatory cells.[1]

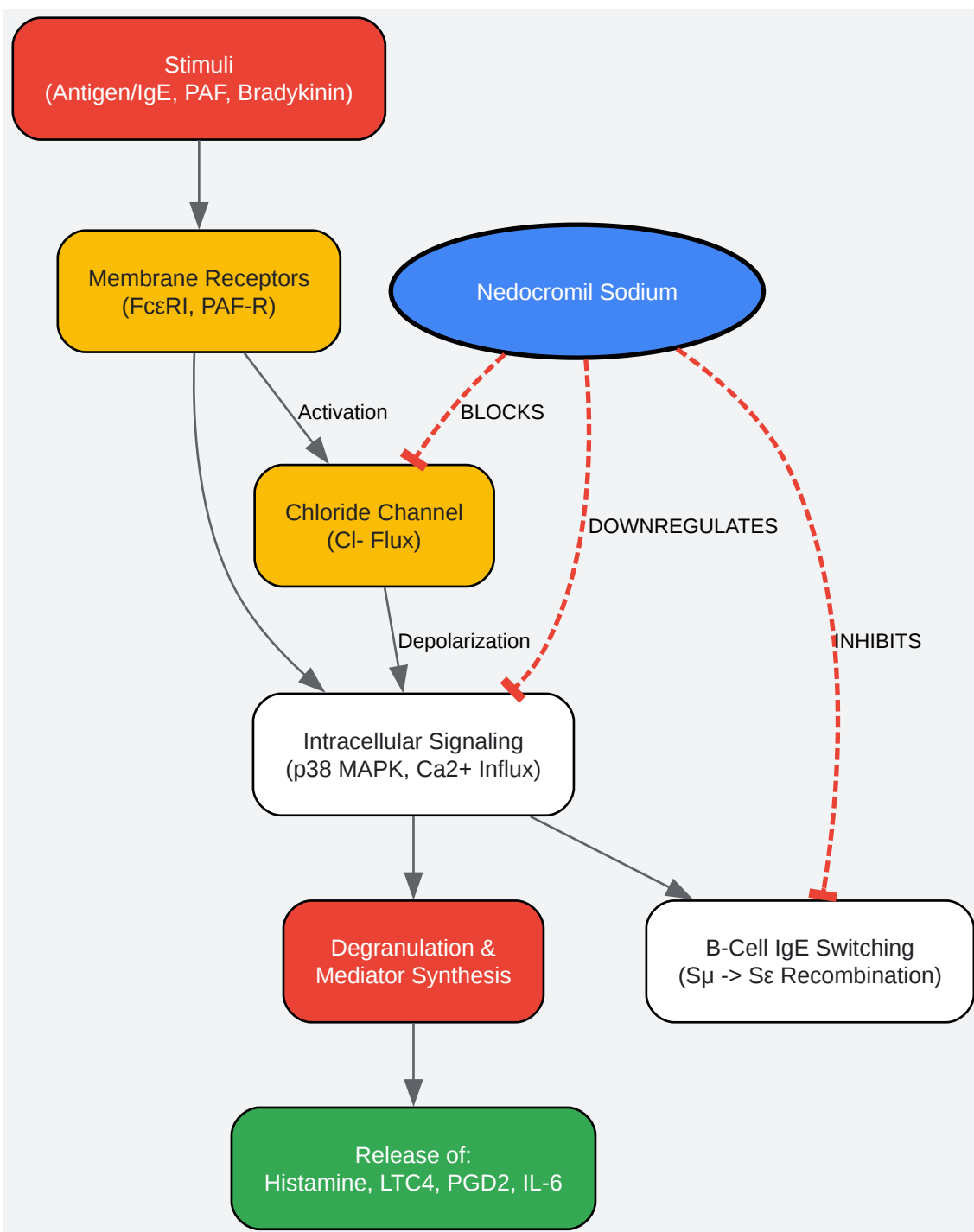
Core Mechanism: Chloride Channel Blockade & Signal Transduction

Nedocromil sodium inhibits the delayed chloride channels in the cell membrane of mast cells, eosinophils, and epithelial cells. By blocking Cl^- influx, the cell remains hyperpolarized, preventing Ca^{2+} influx necessary for degranulation.

Additionally, it inhibits IgE isotype switching in B-cells by targeting CD40-mediated deletional switch recombination, a mechanism distinct from simple mast cell stabilization.[1]

Pathway Diagram

The following diagram illustrates the inhibition of inflammatory mediator release.[5]



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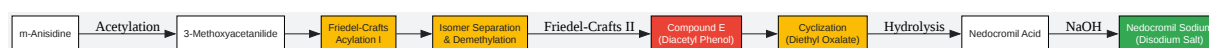
Figure 1: Molecular mechanism showing chloride channel blockade and inhibition of IgE switching/mediator release.[1][8][9]

Synthesis & Manufacturing Route

The synthesis of Nedocromil Sodium is a multi-step process involving Friedel-Crafts acylation and ring closure to form the tricyclic system.[10]

Synthetic Pathway[7]

- Starting Material: m-Anisidine (3-methoxyaniline).[1]
- Acylation: Reaction with acetyl chloride/acetic anhydride to form 3-methoxyacetanilide.[1]
- Friedel-Crafts I: Acylation to introduce acetyl groups.[1]
- Demethylation & Separation: Removal of the methyl group and separation of isomers to isolate the specific phenol intermediate.
- Friedel-Crafts II: Introduction of the second acetyl group to form the key intermediate Compound E (3-acetamido-4,6-diacetyl phenol).[1]
- Cyclization: Reaction with diethyl oxalate followed by acid-catalyzed cyclization to form the pyranoquinoline ring.[1]
- Hydrolysis & Salt Formation: Hydrolysis of esters to carboxylic acids, followed by neutralization with NaOH.[1]



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Figure 2: Synthetic pathway from m-anisidine to Nedocromil Sodium.

Analytical Methodologies

For quality control (QC) and pharmacokinetic studies, HPLC is the standard method. The polarity of the dicarboxylic acid requires ion-pair chromatography for optimal retention and peak shape.

Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: Quantification of Nedocromil Sodium in bulk drug or biological fluids.[1]

Parameter	Specification
Column	C8 (Octyl) or C18, 250 x 4.6 mm, 5 μ m (e.g., Spherisorb C8)
Mobile Phase	Methanol : Phosphate Buffer (0.045 M) : Ion-Pair Reagent (550:447.6:2.4 v/v)
Ion-Pair Reagent	0.05 M Dodecyl triethyl ammonium phosphate (DTEAP)
Flow Rate	1.0 mL/min
Detection (UV)	251 nm (Primary), 326 nm (Secondary)
Injection Volume	10 - 20 μ L
Retention Time	~6-8 minutes (Dependent on ion-pair concentration)

Sample Preparation (Self-Validating Step):

- Standard Solution: Dissolve 10 mg Nedocromil Sodium in 10 mL Mobile Phase.
- System Suitability: Inject standard 5 times. RSD of peak area must be < 2.0%.[1]
- Linearity Check: Prepare serial dilutions (0.04 μ g/mL to 50 μ g/mL). Correlation coefficient (r^2) must be > 0.999.[1]

Note on Stability: Solutions should be protected from light and stored at 4°C. The drug is stable in neutral to slightly alkaline solutions but may precipitate or degrade in strong acids.

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